molecular formula C8H8N4 B13665731 5-(5-Methyl-2-imidazolyl)pyrimidine

5-(5-Methyl-2-imidazolyl)pyrimidine

Cat. No.: B13665731
M. Wt: 160.18 g/mol
InChI Key: DJRUTOPANPCFPU-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-imidazolyl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methyl-2-imidazolyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylimidazole with a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(5-Methyl-2-imidazolyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .

Scientific Research Applications

5-(5-Methyl-2-imidazolyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-imidazolyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    5-Methylimidazole: A simpler analog with only the imidazole ring.

    2-Aminopyrimidine: A compound with a similar pyrimidine ring but different substituents.

Comparison: 5-(5-Methyl-2-imidazolyl)pyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. Compared to 5-Methylimidazole, it has enhanced reactivity and potential for forming more complex structures. Compared to 2-Aminopyrimidine, it offers additional sites for functionalization and interaction with biological targets .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

5-(5-methyl-1H-imidazol-2-yl)pyrimidine

InChI

InChI=1S/C8H8N4/c1-6-2-11-8(12-6)7-3-9-5-10-4-7/h2-5H,1H3,(H,11,12)

InChI Key

DJRUTOPANPCFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CN=CN=C2

Origin of Product

United States

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